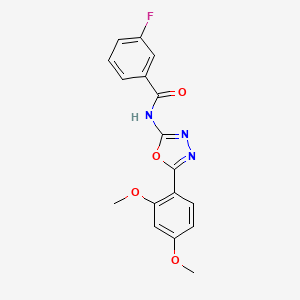

ethyl 2-(4-(7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

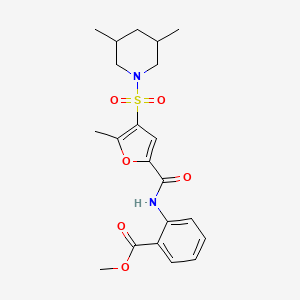

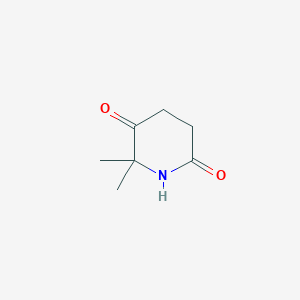

The compound “ethyl 2-(4-(7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate” is a complex organic molecule. It contains several functional groups including an ethyl ester, a piperazine ring, a purine ring, and a benzyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the piperazine ring could be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts . The purine ring could be introduced through a series of reactions involving the condensation of amine and carbonyl compounds .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The piperazine ring would introduce a degree of flexibility into the molecule, while the purine ring would be more rigid. The presence of the ethyl ester and benzyl group would also influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the ethyl ester could be hydrolyzed to produce an acid and ethanol. The piperazine ring could undergo substitution reactions, and the purine ring could participate in a variety of reactions including alkylation and deprotonation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl ester could make it more lipophilic, while the piperazine ring could contribute to its basicity .Applications De Recherche Scientifique

Synthesis and Biological Activity

Antiasthmatic Agents : A study developed 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity, exploring the vasodilatory activity of xanthene derivatives. The synthesis involved chloroacetyl chloride and theophylline, leading to significant pulmonary vasodilator activity in the compounds synthesized (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Antibacterial, Antifungal, and Anticancer Activities : Novel carbazole derivatives were synthesized, starting with ethyl chloroacetate, showing significant antibacterial, antifungal, and anticancer activities. The process included the formation of ethyl 2-(9H-carbazole-9-yl)acetate, further leading to the synthesis of various derivatives (Sharma, Kumar, & Pathak, 2014).

Synthesis of Antimicrobial Agents : The synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved, displaying excellent antibacterial and antifungal activities when compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Miscellaneous Applications

Learning and Memory Facilitation in Mice : A study synthesized 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates, which demonstrated significant learning and memory facilitation in mice (Li Ming-zhu, 2012).

Cholesterol Biosynthesis Inhibition : BM 15.766, a compound structurally related, showed dose-dependent inhibition of cholesterol biosynthesis in rat hepatocytes, reducing cholesterol synthesis by more than 90% (Aufenanger, Pill, Stegmeier, & Schmidt, 1985).

Antiproliferative Activity Against Human Cancer Cell Lines : Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one were synthesized and evaluated for antiproliferative effects against human cancer cell lines, showing potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

ACAT-1 Inhibitor for Treating Diseases Involving ACAT-1 Overexpression : The compound K-604, closely related in structure, was identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, suggesting its utility in treating diseases involving ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

Mécanisme D'action

Mode of Action

It contains an indole scaffold, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that the compound may interact with its targets in a similar manner, leading to various biological changes .

Biochemical Pathways

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN6O4/c1-3-32-16(29)13-26-8-10-27(11-9-26)20-23-18-17(19(30)24-21(31)25(18)2)28(20)12-14-6-4-5-7-15(14)22/h4-7H,3,8-13H2,1-2H3,(H,24,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHMUONKSHERFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid](/img/structure/B2471834.png)

![N-(2-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2471835.png)

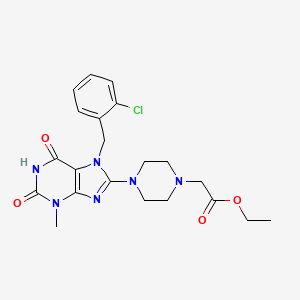

![Benzyl 2-[4-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2471846.png)

![3-chloro-4-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2471848.png)

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2471849.png)